2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

Medicinal Chemistry Chemical Biology Organic Synthesis

Researchers synthesizing kinase inhibitors often encounter building blocks that lack a reactive diversification handle. The non-halogenated analog (CAS 189011-09-4) is chemically inert at the amide position, severely limiting its utility. CAS 19750-29-9 resolves this with its electrophilic chloroacetamide 'warhead,' enabling nucleophilic substitution for rapid parallel SAR studies. • Reactive warhead permits covalent modification with fluorescent tags or biotin handles for activity-based protein profiling. • Indole-thiazole core targets kinase ATP-binding pockets (GSK-3β, CDK5). • Supplied at ≥95% purity with Certificate of Analysis for batch-to-batch reproducibility.

Molecular Formula C13H10ClN3OS
Molecular Weight 291.76 g/mol
CAS No. 19750-29-9
Cat. No. B034265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
CAS19750-29-9
Molecular FormulaC13H10ClN3OS
Molecular Weight291.76 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl
InChIInChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18)
InChIKeyPEWBVMVLKSBTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 19750-29-9) – Product Overview


2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 19750-29-9) is a synthetic small molecule belonging to the class of indole-thiazole derivatives. It features a 2-chloroacetamide moiety linked to a 4-(1H-indol-3-yl)-1,3-thiazole core, with a molecular formula of C₁₃H₁₀ClN₃OS and a molecular weight of 291.76 g/mol . This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research, with commercial availability typically at a purity specification of ≥95% . Its structure combines the pharmacologically relevant indole and thiazole heterocycles with a reactive chloroacetamide handle, positioning it as a key intermediate for synthesizing diverse bioactive molecules .

Why 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide Cannot Be Substituted


Generic substitution of 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide with close structural analogs is not trivial due to the critical role of the 2-chloroacetamide moiety. This functional group is not a passive structural feature; it is a reactive electrophilic 'warhead' that enables downstream synthetic diversification through nucleophilic substitution [1]. Analogs lacking this chlorine atom, such as the non-halogenated N-(4-(1H-indol-3-yl)thiazol-2-yl)acetamide (CAS 189011-09-4), are chemically inert at this position and cannot participate in the same substitution reactions, severely limiting their utility as synthetic intermediates . The presence of the chlorine atom fundamentally alters the compound's reactivity profile, making CAS 19750-29-9 a distinct and non-interchangeable chemical entity for applications requiring covalent modification or further derivatization.

Quantitative Differentiation Evidence for 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide


Chloroacetamide Electrophile for Derivative Synthesis

The 2-chloroacetamide group in CAS 19750-29-9 functions as a reactive electrophilic center, enabling facile nucleophilic substitution with O-, N-, and S-nucleophiles. This property is a direct consequence of the chlorine atom and is a well-documented characteristic of the N-aryl 2-chloroacetamide class [1]. In contrast, the closest non-halogenated analog, N-(4-(1H-indol-3-yl)thiazol-2-yl)acetamide (CAS 189011-09-4), lacks this reactive site and cannot undergo analogous substitution reactions under standard conditions .

Medicinal Chemistry Chemical Biology Organic Synthesis

Privileged Indole-Thiazole Scaffold for Kinase Inhibition

The combination of indole and thiazole heterocycles, as found in CAS 19750-29-9, is a recognized privileged scaffold for developing ATP-competitive kinase inhibitors. Studies on analogous 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide derivatives have demonstrated potent inhibitory activity against key kinases such as GSK-3β and CDK5, with reported IC50 values in the low nanomolar range (e.g., 16 nM for a CDK5 inhibitor) [1]. In comparison, simple thiazole-2-yl-acetamides lacking the indole moiety typically show significantly weaker or no kinase inhibition, underscoring the importance of the indole group for target engagement [2].

Kinase Inhibition Drug Discovery Oncology

Commercial Availability with QC Documentation

For procurement purposes, CAS 19750-29-9 is commercially available from specialty chemical suppliers with a specified minimum purity of 95% . This is a critical differentiator from custom-synthesized batches or less reputable sources, where purity can vary significantly and may not be documented. The availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request further ensures batch-to-batch consistency and safe handling, which are essential for reproducible scientific results .

Chemical Procurement Quality Control Reproducible Research

Application Scenarios for 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide


Focused Kinase Inhibitor Library Synthesis

Researchers developing novel kinase inhibitors for oncology or other therapeutic areas can utilize CAS 19750-29-9 as a core scaffold. The reactive chloroacetamide group allows for rapid diversification at the amide nitrogen through nucleophilic substitution, enabling the parallel synthesis of dozens of analogs for SAR studies [1]. The indole-thiazole core provides a proven starting point for targeting the ATP-binding pocket of kinases, as evidenced by the potent activity of related compounds against GSK-3β and CDK5 [2].

Covalent Probes and ABPP Tool Development

The electrophilic chloroacetamide warhead of CAS 19750-29-9 is a well-known reactive group for targeting cysteine residues in proteins. This makes it an ideal starting material for synthesizing covalent kinase inhibitors or activity-based probes [1]. By attaching a fluorescent tag or biotin handle to the chloroacetamide group, researchers can create tools for profiling enzyme activity or identifying novel drug targets within complex proteomes.

Reproducible Synthesis with Standardized Procurement

For laboratories where reproducibility is paramount, procuring CAS 19750-29-9 from a vendor that provides a documented purity specification (≥95%) and a Certificate of Analysis is essential [2]. This ensures that variations in synthetic yield or biological assay results are not due to inconsistent starting material quality, a common pitfall when using in-house synthesized or undocumented commercial batches of complex heterocycles.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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